REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[NH:11][C:12](=O)[C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:21])[CH3:20])=[CH:15][CH:14]=1.C(OCC)(=O)C>C(O)(=O)C>[Br:8][C:7]1[C:2]2[N:1]=[C:12]([C:13]3[CH:18]=[CH:17][C:16]([CH:19]([CH3:21])[CH3:20])=[CH:15][CH:14]=3)[NH:11][C:3]=2[C:4]([O:9][CH3:10])=[CH:5][CH:6]=1
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Name
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N-(2-amino-3-bromo-6-methoxy-phenyl)-4-isopropyl-benzamide
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Quantity
|
1.44 g
|
Type
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reactant
|
Smiles
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NC1=C(C(=CC=C1Br)OC)NC(C1=CC=C(C=C1)C(C)C)=O
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added
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Type
|
WASH
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Details
|
The solution is washed with 4N NaOH (2×) and with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=2NC(=NC21)C2=CC=C(C=C2)C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |